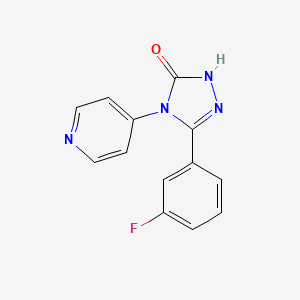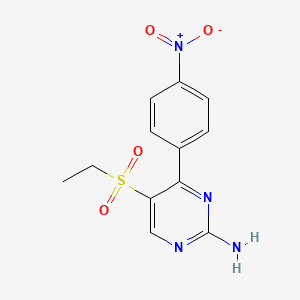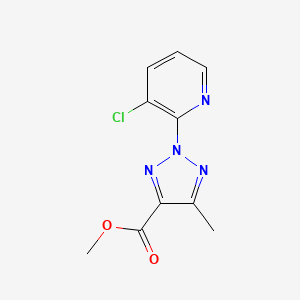
7-Bromo-4,6-dichlorocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4,6-dichlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H3BrCl2N2. This compound is characterized by the presence of bromine and chlorine atoms attached to a cinnoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring . The unique arrangement of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 7-Bromo-4,6-dichlorocinnoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of cinnoline derivatives under controlled conditions. For instance, the bromination of 4,6-dichlorocinnoline can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and high throughput. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
7-Bromo-4,6-dichlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: this compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of cinnoline derivatives with diverse chemical properties.
Applications De Recherche Scientifique
7-Bromo-4,6-dichlorocinnoline has found applications in various scientific research fields, including:
Mécanisme D'action
The mechanism by which 7-Bromo-4,6-dichlorocinnoline exerts its effects is primarily through its interaction with specific molecular targets. For example, in biological systems, the compound can bind to enzyme active sites or receptor proteins, modulating their activity and influencing cellular processes . The presence of halogen atoms in the cinnoline ring enhances its binding affinity and specificity, making it a potent inhibitor or modulator of target molecules.
Comparaison Avec Des Composés Similaires
7-Bromo-4,6-dichlorocinnoline can be compared with other halogenated cinnoline derivatives, such as:
7-Bromo-4-chlorocinnoline: Similar in structure but with one less chlorine atom, this compound exhibits different reactivity and biological activity.
4,6-Dichlorocinnoline: Lacking the bromine atom, this compound has distinct chemical properties and applications.
7-Bromo-4,6-dichloroquinoline: A quinoline derivative with similar halogenation, used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and binding properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C8H3BrCl2N2 |
|---|---|
Poids moléculaire |
277.93 g/mol |
Nom IUPAC |
7-bromo-4,6-dichlorocinnoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-2-8-4(1-6(5)10)7(11)3-12-13-8/h1-3H |
Clé InChI |
HKWZXTLWDMBHSE-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Br)N=NC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B11776188.png)

![2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B11776195.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate](/img/structure/B11776208.png)


![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)
![Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11776227.png)





